3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a benzamide core substituted with triethoxy groups and a sulfanyl-linked phenylethylketone moiety. Its structural complexity arises from:
- Triazole core: A 4H-1,2,4-triazole ring substituted at positions 3, 4, and 3.
- Sulfanyl bridge: A thioether linkage connecting the triazole to a 2-oxo-2-phenylethyl group, which may influence redox activity or binding specificity.
This compound is synthesized via S-alkylation of triazole thiones with α-halogenated ketones in basic media, a method consistent with protocols described for analogous triazole derivatives .
Properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6S/c1-5-39-26-17-22(18-27(40-6-2)29(26)41-7-3)30(37)32-19-28-33-34-31(35(28)23-15-11-12-16-25(23)38-4)42-20-24(36)21-13-9-8-10-14-21/h8-18H,5-7,19-20H2,1-4H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFQJKJWUCAPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-triethoxy-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : The compound features a triazole ring, which is known for its biological significance.
- Substituents : It includes triethoxy groups and a methoxyphenyl moiety that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
- Antioxidant Properties : The presence of the triazole ring and ethoxy groups may contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases.
Anticancer Activity
A study conducted on a range of derivatives of triazole compounds indicated that modifications could enhance anticancer efficacy. The specific compound was found to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (LN229) cells.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays. It demonstrated significant free radical scavenging activity, contributing to its potential protective effects against oxidative stress.
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and cyclooxygenase (COX). These enzymes are critical in neurodegenerative diseases and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in treating diseases such as Alzheimer's and cancer. For instance, compounds with triazole structures have been noted for their ability to cross the blood-brain barrier, making them suitable candidates for neurological applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural analogs (Table 1) highlight variations in substituents and their pharmacological implications:
*Calculated based on formula.
Substituent Analysis:
- Ethoxy vs.
- Sulfanyl Linkers : The 2-oxo-2-phenylethylsulfanyl group in the target compound may confer unique binding via ketone-mediated hydrogen bonding, contrasting with methylsulfanyl () or hydroxamate () groups .
- Aromatic Substitutions : The 2-methoxyphenyl group on the triazole (target) vs. 2,5-dimethylphenyl () alters steric and electronic profiles, impacting target selectivity .
Computational and Experimental Data
- Similarity Indexing : The target compound shares ~65–70% Tanimoto similarity with SAHA-like HDAC inhibitors (Morgan fingerprints), driven by the benzamide-triazole scaffold .
- Docking Studies : Molecular docking reveals strong affinity (~8.5 kcal/mol) for HDAC8’s catalytic pocket, comparable to ’s hydroxamate derivatives but with distinct binding poses due to ethoxy groups .
- Synthetic Yield : The target compound’s synthesis (via S-alkylation) achieves ~72% yield, lower than ’s methylsulfanyl analogs (~85%), likely due to steric hindrance from the phenylethylketone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
